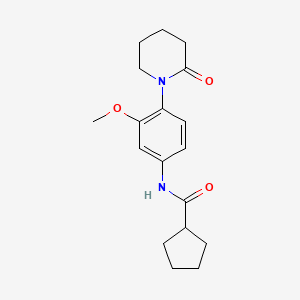

5-溴-N-(5-羟基-3-(噻吩-2-基)戊基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide" is not directly mentioned in the provided papers. However, the papers do discuss related nicotinamide derivatives and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. Nicotinamides are a class of compounds that have garnered interest due to their biological significance, often being explored for their potential as herbicidal, pesticidal, or fungicidal agents .

Synthesis Analysis

The synthesis of nicotinamide derivatives can be complex, involving multiple steps and various reagents. For instance, the preparation of 5-bromo-nicotinonitrile, a related compound, involves chlorination, ammoniation, and oxidation reactions, starting from 5-bromo-nicotinic acid and proceeding through intermediates like 5-bromo-nicotinate and 5-bromo-nicotinamide . This process highlights the potential synthetic route that might be applicable to the compound , suggesting that halogenated nicotinamides can be synthesized through a series of reactions with controlled conditions to achieve high yields.

Molecular Structure Analysis

Nicotinamide derivatives often crystallize as almost planar molecules, and their structure is characterized by intermolecular hydrogen bonding, which can influence their biological activity . The molecular structure is crucial for the interaction with biological targets, and the presence of a bromine atom, as seen in related compounds, can significantly affect the binding affinity to receptors .

Chemical Reactions Analysis

The chemical reactivity of nicotinamide derivatives is influenced by the substituents on the pyridine ring. For example, the introduction of a bromine atom can make the molecule more reactive towards nucleophilic substitution reactions, which is a common reaction pathway for halogenated aromatic compounds . The presence of a hydroxy group, as implied in the name of the compound, would also suggest potential for further chemical modifications, such as esterification or etherification.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are determined by their molecular structure. For instance, the presence of halogen atoms can increase the molecular weight and influence the lipophilicity of the compound, which in turn affects its solubility and stability . The specific functional groups present in the compound, such as the hydroxy and thiophenyl groups, would also contribute to its chemical properties, including acidity, basicity, and potential for hydrogen bonding.

科学研究应用

烟碱受体激动剂和帕金森病

烟碱乙酰胆碱受体激动剂,包括卤代衍生物(如 5-溴西蒂辛),因其在治疗帕金森病方面的潜力而受到研究。研究表明,这些化合物可以改善帕金森病症状,减少 L-多巴引起的运动障碍,并可能通过诱导纹状体多巴胺释放和提供神经保护来阻止神经退行性过程,从而对抗毒性损伤 (Abin-Carriquiry 等,2008)。

对癌细胞的代谢影响

烟酰胺磷酸核糖转移酶 (NAMPT) 抑制剂因其在细胞代谢和能量产生中的作用而成为广泛研究的主题。一项使用 FK866(一种小分子抑制剂)研究 NAMPT 抑制在人癌细胞中诱导的代谢扰动时,突出了氨基酸代谢、糖酵解、柠檬酸循环和其他代谢途径的显着改变。这表明靶向 NAMPT 可以影响癌细胞代谢,是一种潜在的治疗方法 (Tolstikov 等,2014)。

抗原生动物活性

对呋喃胺的氮杂类似物的合成研究,包括具有烟酰胺部分的化合物,显示出对锥虫和疟原虫属物种的有希望的抗原生动物活性。某些衍生物表现出显着的体外和体内功效,表明有可能开发针对这些寄生虫引起的疾病的新疗法 (Ismail 等,2003)。

除草剂抗性和解毒

实现植物除草剂抗性的一种新方法涉及表达一种细菌解毒基因,该基因将溴苯腈转化为毒性较小的代谢物。这种策略提供了一种保护农作物免受某些除草剂的不利影响的方法,同时保持农业生产力 (Stalker 等,1988)。

神经保护作用

烟酰胺因其在帕金森病模型中的神经保护特性而受到研究。它作为烟酰胺腺嘌呤二核苷酸的前体,对于能量代谢和细胞功能至关重要。研究表明,烟酰胺可以对抗神经变性,并对神经退行性疾病中涉及的氧化应激、神经炎症和其他途径表现出保护机制 (Rehman 等,2022)。

属性

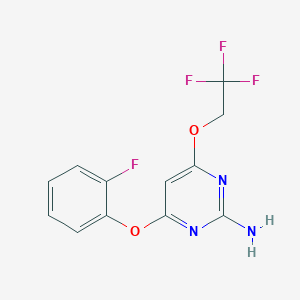

IUPAC Name |

5-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2O2S/c16-13-8-12(9-17-10-13)15(20)18-5-3-11(4-6-19)14-2-1-7-21-14/h1-2,7-11,19H,3-6H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBJTNIRLWPQMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCNC(=O)C2=CC(=CN=C2)Br)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide](/img/structure/B3008896.png)

![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3008900.png)

![N-(2-ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008901.png)

![3,4-Dimethyl-6-{[(2-phenylethyl)amino]-carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B3008903.png)

![Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B3008905.png)

![N-[(2-Ethoxypyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B3008909.png)

![(E)-4-(Dimethylamino)-N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]but-2-enamide](/img/structure/B3008915.png)